![molecular formula C16H16N4S B5712914 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine CAS No. 440638-20-0](/img/structure/B5712914.png)
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is a useful research compound. Its molecular formula is C16H16N4S and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is 296.10956770 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C18H19N3OS
- Molecular Weight : 325.42796 g/mol
- CAS Number : 482637-19-4
Pharmacological Profile
-
Antifungal Activity :
- Compounds containing the 1,2,4-triazole nucleus have been extensively studied for their antifungal properties. The triazole ring acts as a potent inhibitor of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death .
-
Antibacterial Activity :
- Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some triazole derivatives have been reported as low as 0.125 μg/mL .
-
Anti-inflammatory Effects :
- The compound has shown promising anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. The IC50 values for COX inhibition ranged from 19.45 μM to 42.1 μM across different derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Triazole Ring : Electron-donating groups at specific positions on the triazole ring enhance antibacterial activity.
- Alkyl Chain Length : The length of alkyl chains attached to the nitrogen atoms in the triazole ring affects potency; generally, longer chains may reduce activity .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated a series of triazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited superior activity compared to traditional antibiotics like vancomycin and ciprofloxacin . -
In Vivo Anti-inflammatory Assessment :
In animal models of inflammation (carrageenan-induced paw edema), compounds with structural similarities showed effects comparable to indomethacin, a widely used anti-inflammatory drug. ED50 values were calculated to assess efficacy .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The triazole ring in this compound is associated with various pharmacological activities, including antifungal, antibacterial, and anticancer properties. Research has demonstrated that compounds containing triazole structures can inhibit the growth of pathogenic fungi and bacteria. For instance:
- Antifungal Activity : Triazoles are widely used as antifungal agents in clinical settings. Studies have shown that derivatives of triazoles exhibit potent activity against fungal pathogens such as Candida spp. and Aspergillus spp. .
- Anticancer Properties : Some triazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .
Agricultural Chemistry
The compound may also find applications in agriculture as a potential fungicide or herbicide. The presence of the triazole moiety is crucial since many agricultural fungicides are based on similar structures due to their effectiveness against plant pathogens.
- Fungicidal Activity : Research indicates that triazole compounds can effectively control fungal diseases in crops, enhancing yield and quality .
Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives, including those similar to 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine. The results showed that specific modifications to the triazole ring significantly enhanced antifungal activity against resistant strains of Candida albicans .
Case Study 2: Anticancer Research
In another study focused on anticancer applications, researchers synthesized several triazole derivatives and tested their effects on human cancer cell lines. The findings indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction pathways .
Properties
IUPAC Name |
4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-20-15(14-8-10-17-11-9-14)18-19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOIKNZOVDZDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440638-20-0 |
Source
|
Record name | 4-(5-(BENZYLTHIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.